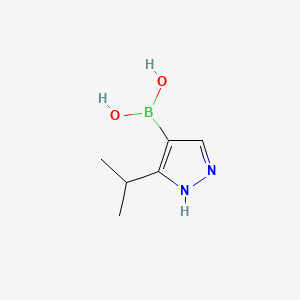
(3-Isopropyl-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring substituted with an isopropyl group at the 3-position and a boronic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, to form the pyrazole ring. The isopropyl group can be introduced via alkylation reactions. The boronic acid group is then introduced through borylation reactions, often using boronic esters or boron reagents under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acids: Depending on the reaction conditions
科学研究应用
Chemistry: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used to synthesize various bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
作用机制
The mechanism of action of (3-Isopropyl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions .
相似化合物的比较
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar coupling reactions and has comparable reactivity
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with similar applications in organic synthesis.
Uniqueness: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of the isopropyl group at the 3-position enhances its steric and electronic characteristics, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C6H11BN2O2 |
|---|---|
分子量 |
153.98 g/mol |
IUPAC 名称 |
(5-propan-2-yl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-4(2)6-5(7(10)11)3-8-9-6/h3-4,10-11H,1-2H3,(H,8,9) |
InChI 键 |
GFHFHPFYOUJJTI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(NN=C1)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


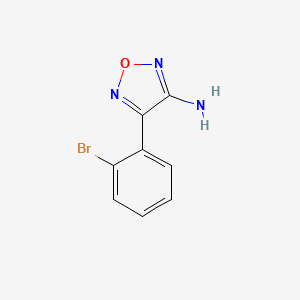
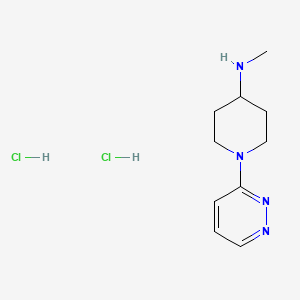
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
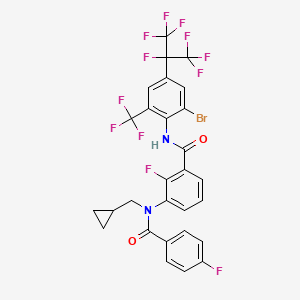
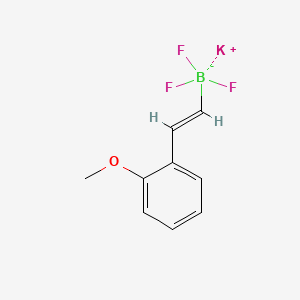
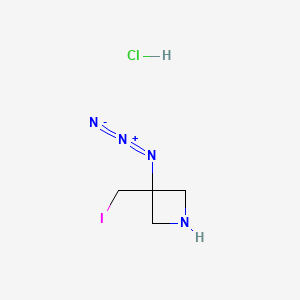
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
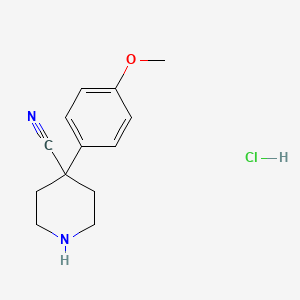
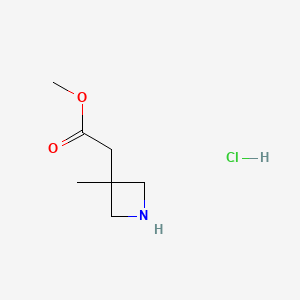
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
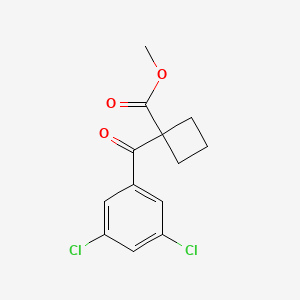
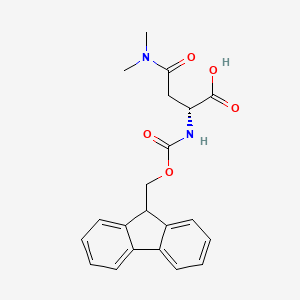
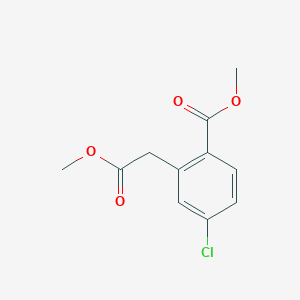
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
